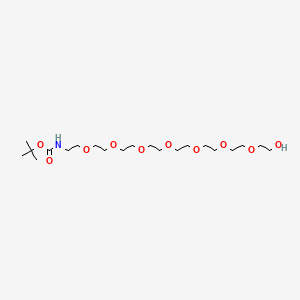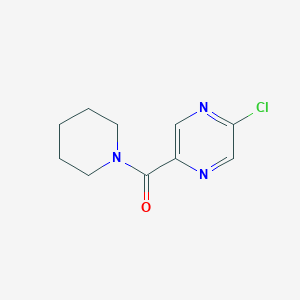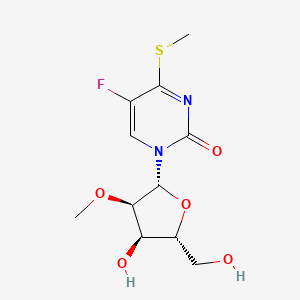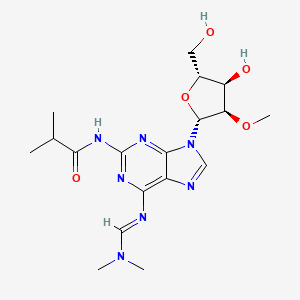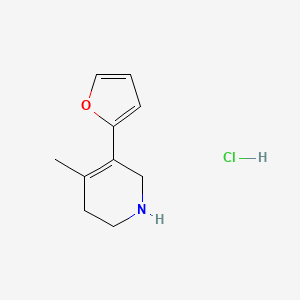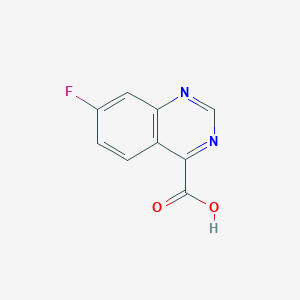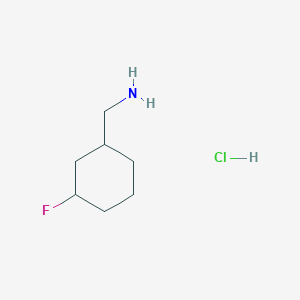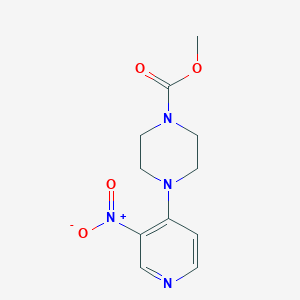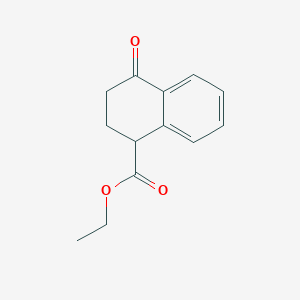![molecular formula C14H25NO3 B1448294 3-Boc-8-ヒドロキシエチル-3-アザビシクロ[3.2.1]オクタン CAS No. 1341039-65-3](/img/structure/B1448294.png)
3-Boc-8-ヒドロキシエチル-3-アザビシクロ[3.2.1]オクタン
説明
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
3-Boc-8-ヒドロキシエチル-3-アザビシクロ[3.2.1]オクタン: は、トロパンアルカロイドの立体選択的合成における重要な中間体として機能します 。これらのアルカロイドは、抗コリン作用、刺激作用、麻酔作用など、幅広い生物活性を示す天然に存在する化学化合物の一種です。この化合物の構造は、トロパンアルカロイドファミリーの中心となる8-アザビシクロ[3.2.1]オクタン骨格を構築するために不可欠です。
PI3K阻害剤の開発
この化合物は、ホスホイノシチド3-キナーゼ(PI3K)阻害剤の開発に使用されています 。PI3Kは、細胞増殖、増殖、分化、運動性、生存、細胞内輸送など、がんにおいてしばしば調節不全になる細胞機能に関与する酵素ファミリーです。
作用機序
Target of Action
The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters .
生化学分析
Biochemical Properties
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions .
Cellular Effects
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light .
Dosage Effects in Animal Models
The effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes .
Metabolic Pathways
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .
特性
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLANJWYOQXQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
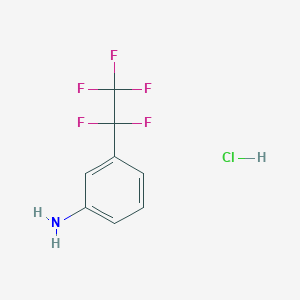
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
